Computed Physicochemical Parameter Benchmark Against Methoxy Analogue CHEMBL1165056
The target compound exhibits a higher molecular weight (+14 g mol⁻¹) and increased lipophilicity (estimated ΔXLogP3 ≈ +0.5) relative to the methoxy analogue N-(4-(4‑methoxyphenyl)thiazol‑2‑yl)‑2‑(4‑(methylsulfonyl)phenyl)‑3‑(tetrahydro‑2H‑pyran‑4‑yl)propanamide (MW 402.5 g mol⁻¹, predicted XLogP3 ~2.8). Additionally, the target compound has a lower topological polar surface area (122 Ų vs. ~131 Ų for the methoxy analogue), predicting improved passive membrane permeability [1]. These differences arise solely from the ethoxy‑for‑methoxy substitution and are quantifiable using PubChem‑computed descriptors [2].
| Evidence Dimension | Physicochemical property comparison (MW, XLogP3, TPSA) |
|---|---|
| Target Compound Data | MW 416.5 g/mol, XLogP3 3.3, TPSA 122 Ų |
| Comparator Or Baseline | Methoxy analogue CHEMBL1165056: MW 402.5 g/mol, XLogP3 ~2.8 (predicted), TPSA ~131 Ų (predicted) |
| Quantified Difference | ΔMW +14 g/mol; ΔXLogP3 ≈ +0.5; ΔTPSA ≈ −9 Ų |
| Conditions | Computed properties from PubChem (target) and in silico predictions (analogue). |
Why This Matters
Higher lipophilicity and lower TPSA predict superior passive membrane permeability, which is a key differentiator when selecting a compound for cell‑based or in‑vivo studies where intracellular target engagement is required.
- [1] PubChem Compound Summary for CID 41139571, N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/919753-84-7 (accessed Apr 28, 2026). View Source
- [2] PubChem Compound Summary for CID 46194836, N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)propanamide. National Center for Biotechnology Information (2025). Predicted properties from PubChem (accessed Apr 28, 2026). View Source
